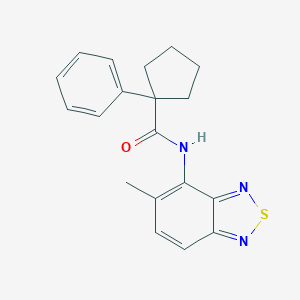
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide (MBX-8025) is a novel compound that has been of significant interest in scientific research. It is a synthetic compound that was developed as a potential treatment for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. The compound has been shown to possess promising pharmacological properties that make it a potential candidate for further development and investigation.
Wirkmechanismus
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide is not fully understood, but it is believed to involve the activation of a nuclear receptor called peroxisome proliferator-activated receptor alpha (PPARα). PPARα plays a key role in the regulation of lipid and glucose metabolism, and its activation by N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and Physiological Effects
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce plasma triglyceride and cholesterol levels, as well as liver fat accumulation. It has also been shown to improve insulin sensitivity and glucose tolerance. These effects are thought to be mediated by the activation of PPARα and the subsequent regulation of genes involved in lipid and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide for lab experiments is that it has been extensively studied in preclinical models and has shown promising results in terms of its lipid-lowering and metabolic effects. However, one limitation is that the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide. One area of interest is the potential use of the compound in the treatment of non-alcoholic fatty liver disease, a condition that is becoming increasingly prevalent worldwide. Another area of interest is the potential use of the compound in combination with other lipid-lowering agents to achieve synergistic effects. Finally, further research is needed to fully understand the safety and efficacy of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide in humans, which will require clinical trials to be conducted.
Synthesemethoden
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide involves a multi-step process that begins with the preparation of 5-methyl-2,1,3-benzothiadiazol-4-amine. The amine is then reacted with 1-phenylcyclopentanecarboxylic acid to form the corresponding amide. The final step involves the introduction of a cyano group to the benzothiadiazole ring, which is accomplished through a reaction with acetyl cyanide. The resulting compound is N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess potent lipid-lowering effects, which make it a potential treatment for dyslipidemia and other metabolic disorders. In addition, the compound has been shown to reduce liver fat accumulation and improve insulin sensitivity, making it a promising candidate for the treatment of non-alcoholic fatty liver disease.
Eigenschaften
Produktname |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide |
|---|---|
Molekularformel |
C19H19N3OS |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C19H19N3OS/c1-13-9-10-15-17(22-24-21-15)16(13)20-18(23)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10H,5-6,11-12H2,1H3,(H,20,23) |
InChI-Schlüssel |
UJKCSPAAQYZTFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



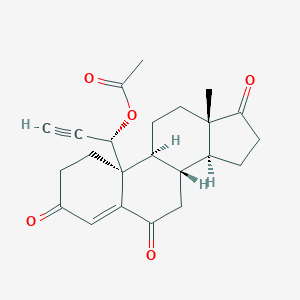

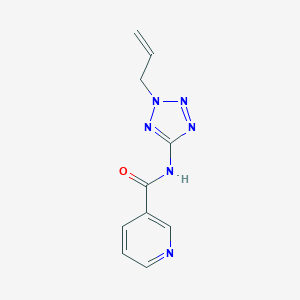
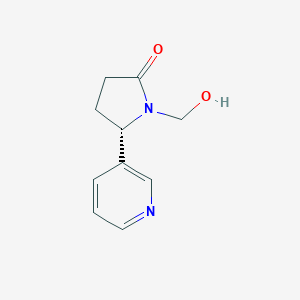
![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)
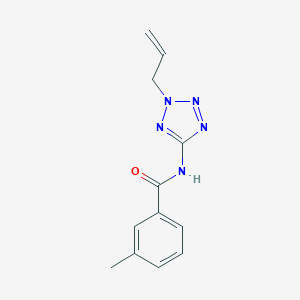

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)
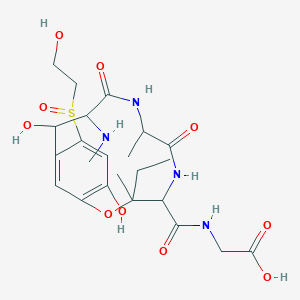
![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)